
1,4-Bis(2,2-dimethylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2,2-dimethylpropyl)benzene, also known as tetramethyldihydroindenoindene (TMDHI), is a chemical compound that has been widely used in scientific research due to its unique properties. TMDHI is a rigid and bulky molecule that can be used as a building block for the synthesis of various materials.
作用机制
The mechanism of action of TMDHI is not fully understood. However, it has been suggested that TMDHI can interact with biological molecules, such as proteins and nucleic acids, through π-π stacking interactions. TMDHI has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
TMDHI has been shown to have low toxicity in vitro and in vivo. However, TMDHI can accumulate in the liver and spleen, which may affect their functions. TMDHI has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using TMDHI in lab experiments is its unique properties, such as its rigidity and bulkiness, which can lead to the synthesis of novel materials. However, TMDHI is not readily available commercially, and its synthesis requires multiple steps, which may limit its use in some lab experiments.
未来方向
There are several future directions for the use of TMDHI in scientific research. One direction is the synthesis of novel materials using TMDHI as a building block. Another direction is the synthesis of metal complexes using TMDHI as a ligand. In medicinal chemistry, TMDHI can be used as a scaffold for the synthesis of potential drugs. Furthermore, the mechanism of action of TMDHI can be further investigated to understand its interactions with biological molecules.
合成方法
TMDHI can be synthesized through a three-step process. The first step involves the reaction of 2,6-diisopropylphenol with formaldehyde to produce 2,6-bis(2,2-dimethylpropyl)phenol. The second step involves the reaction of 2,6-bis(2,2-dimethylpropyl)phenol with paraformaldehyde to produce 1,4-bis(2,2-dimethylpropyl)benzene. The final step involves the reduction of 1,4-bis(2,2-dimethylpropyl)benzene using sodium borohydride to produce TMDHI.
科学研究应用
TMDHI has been used in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. TMDHI can be used as a building block for the synthesis of various materials, such as polymers, dendrimers, and liquid crystals. TMDHI has also been used as a ligand for the synthesis of metal complexes. In medicinal chemistry, TMDHI has been used as a scaffold for the synthesis of potential anticancer agents.
属性
CAS 编号 |
1020-87-7 |
|---|---|
产品名称 |
1,4-Bis(2,2-dimethylpropyl)benzene |
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC 名称 |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI 键 |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
规范 SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
其他 CAS 编号 |
1020-87-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)






